3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of benzazepine, cyclopentathieno, and pyrimidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, including cyclization, acylation, and rearrangement reactions. One common synthetic route starts with the commercially available 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core . The cyclopentathieno and pyrimidinone moieties are then introduced through subsequent cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and condensation steps. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzazepine and pyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or block receptors that mediate pain signals . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-benzazepines: These compounds share the benzazepine core but lack the cyclopentathieno and pyrimidinone moieties.
2-benzazepines: Similar to 1-benzazepines but with different attachment points for the benzene ring.
3-benzazepines: The parent structure for the compound , with various derivatives exhibiting different biological activities.
Uniqueness
3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of three distinct heterocyclic systems, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
11-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C19H17N3O2S/c23-17-14(9-8-11-4-1-2-6-13(11)21-17)22-10-20-18-16(19(22)24)12-5-3-7-15(12)25-18/h1-2,4,6,10,14H,3,5,7-9H2,(H,21,23) |
InChI Key |
QOLGXMFDSHOPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C=N3)C4CCC5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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